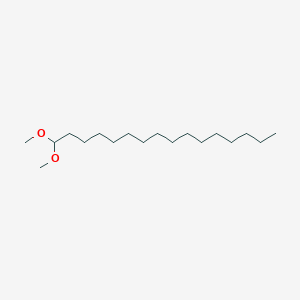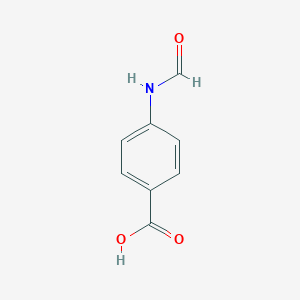
(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves complex reactions, including the use of triorganotin(IV) derivatives and various catalytic and reductive processes. For instance, triorganotin(IV) derivatives of similar complex acids have been synthesized and characterized, demonstrating the intricate procedures involved in creating such compounds (Baul, Dutta, Rivarola, Butcher, & Smith, 2002). Additionally, practical synthesis routes for related amino acids highlight the steps and conditions necessary for these chemical syntheses (Shibata, Itoh, & Terashima, 1998).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using crystallography and spectroscopy. These analyses reveal the configuration, bonding, and spatial arrangement of atoms within the molecules, which are crucial for understanding their chemical behavior and reactivity. For example, the structural characterization of triorganotin(IV) complexes provides insights into their polymeric structures and coordination modes (Baul et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include various synthetic pathways and transformations. These reactions not only illustrate the compound's reactivity but also its potential for modification and application in different chemical contexts. For instance, the synthesis and structural studies of related compounds explore the reactions leading to their formation and the chemical properties that emerge from their specific structures (Chui et al., 2004).
Aplicaciones Científicas De Investigación
Environmental and Biological Applications
- Bacterial Catabolism and Environmental Impact : Research on bacterial catabolism of indole-3-acetic acid, a structurally related compound, emphasizes the environmental and biological significance of microbial interactions with organic compounds. Bacterial gene clusters iac/iaa facilitate the degradation of indole-3-acetic acid, highlighting a potential ecological role in carbon, nitrogen cycling, and interference with plant growth regulation (Tyler S Laird, Neptali Flores, J. Leveau, 2020).
Therapeutic and Pharmacological Developments
- Drug Synthesis and Biomedical Research : Levulinic acid, another compound with a functional group similar to (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid, demonstrates its utility in drug synthesis. Its derivatives are pivotal in synthesizing value-added chemicals and pharmaceuticals, underscoring the versatility of such compounds in developing medical treatments and materials (Mingyue Zhang et al., 2021).
Industrial and Chemical Engineering Applications
- Acidizing Operations in Oil and Gas : The utilization of organic acids in acidizing operations for carbonate and sandstone formations provides insights into industrial applications. Organic acids, including acetic and formic acids, are preferred for their lower corrosion rates and environmental impact, suggesting potential industrial applications for similar organic compounds (Luai Alhamad et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-9,16H,1-6,13H2,(H,14,15)/t7?,8?,9-,11?,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFWFAZCJJJYCE-WNMKMJAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3(CC1CC(C2)(C3)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437544 | |
| Record name | 3-Hydroxy-1-adamantyl-D-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid | |
CAS RN |
709031-29-8 | |
| Record name | 3-Hydroxy-1-adamantyl-D-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide](/img/structure/B22616.png)

![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)

